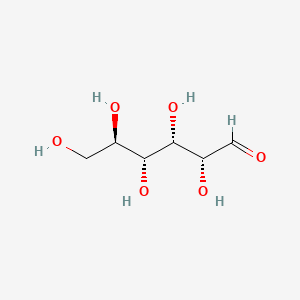

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal

説明

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal has been reported in Maclura pomifera, Rehmannia glutinosa, and other organisms with data available.

See also: D-Glucose (preferred); Glucose Monohydrate (narrower); D-Glucofuranose (related) ... View More ...

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25191-16-6 | |

| Record name | Polyglucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25191-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7022910, DTXSID4048729 | |

| Record name | D-Glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Record name | D-glucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01914 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

50-99-7, 815-92-9, 19030-38-7, 28823-03-2, 58367-01-4 | |

| Record name | Glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucose [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucose, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucose, labeled with carbon-13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019030387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucose, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028823032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-glucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01914 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANHYDROUS DEXTROSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SL0G7R0OK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal chemical structure and stereochemistry

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal (D-Glucose)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, systematically known as D-glucose, is the most abundant monosaccharide and a cornerstone of carbohydrate chemistry.[1] Its intricate stereochemistry and existence in various isomeric forms are fundamental to its biological roles, including as a primary energy source and a key structural component of polysaccharides. This guide provides a comprehensive exploration of the chemical structure and stereochemical nuances of D-glucose, offering insights crucial for researchers and professionals in drug development and the life sciences.

The Acyclic Aldohexose: The Fischer Projection

The open-chain form of D-glucose is an aldohexose, containing six carbon atoms and an aldehyde functional group.[1] Its structure is best represented by the Fischer projection, a two-dimensional representation of a three-dimensional molecule. This projection, devised by Emil Fischer, is invaluable for quickly discerning the stereochemical configuration of carbohydrates.[2][3][4]

In the Fischer projection of D-glucose:

-

The carbon chain is depicted vertically, with the most oxidized carbon (the aldehyde group, C1) at the top.

-

Horizontal lines represent bonds projecting out of the plane of the paper, while vertical lines represent bonds projecting into the plane.[2][5]

-

The stereochemistry at each chiral center (C2, C3, C4, and C5) is defined by the position of the hydroxyl (-OH) groups. For D-glucose, the hydroxyl group on the chiral carbon furthest from the carbonyl group (C5) is on the right.[3]

Protocol: Drawing the Fischer Projection of D-Glucose

-

Draw a vertical backbone of six carbon atoms.

-

Place the aldehyde group (CHO) at the top (C1).

-

Place the primary alcohol group (CH₂OH) at the bottom (C6).

-

Add the hydroxyl groups on the chiral carbons (C2-C5) according to the D-glucose configuration:

-

C2: -OH on the right

-

C3: -OH on the left

-

C4: -OH on the right

-

C5: -OH on the right

-

-

Add hydrogen atoms to the remaining positions on the chiral carbons.

Caption: Fischer Projection of D-Glucose.

The Cyclic Hemiacetal: Haworth Projections and Anomerism

In aqueous solutions, the open-chain form of glucose is thermodynamically unstable and constitutes less than 0.02% of the molecules.[1][6] It spontaneously cyclizes through an intramolecular nucleophilic addition reaction between the C5 hydroxyl group and the C1 aldehyde group, forming a six-membered pyranose ring.[1][7] This cyclization creates a new chiral center at C1, the anomeric carbon.[8]

The two resulting stereoisomers, called anomers, are designated as α and β.[8] The Haworth projection is a common way to represent these cyclic structures.[2]

-

α-D-glucopyranose: The hydroxyl group on the anomeric carbon (C1) is on the opposite side of the ring from the CH₂OH group at C5 (trans).[1][7]

-

β-D-glucopyranose: The hydroxyl group on the anomeric carbon (C1) is on the same side of the ring as the CH₂OH group at C5 (cis).[1][7]

A less common cyclization can occur between the C4 hydroxyl group and the C1 aldehyde, forming a five-membered furanose ring.[1]

Protocol: Converting a Fischer Projection to a Haworth Projection

-

Draw a hexagon with the oxygen atom in the upper right corner.

-

Number the carbons clockwise, starting with the anomeric carbon (C1) to the right of the oxygen.

-

For a D-sugar, the CH₂OH group (C6) is drawn above the plane of the ring at C5.[9]

-

Place the hydroxyl groups on C2, C3, and C4. Groups on the right in the Fischer projection are placed below the ring in the Haworth projection, and groups on the left are placed above the ring.[10]

-

For the anomeric carbon (C1), the -OH group is drawn down for the α-anomer and up for the β-anomer.[7][11]

Caption: Haworth Projections of α- and β-D-Glucopyranose.

Mutarotation: The Dynamic Equilibrium in Solution

When either pure α-D-glucose or β-D-glucose is dissolved in water, the specific optical rotation of the solution changes over time until it reaches a stable equilibrium value.[6][12][13] This phenomenon, known as mutarotation, is the result of the interconversion between the α and β anomers via the open-chain aldehyde form.[6][12][13][14] At equilibrium, the mixture consists of approximately 36% α-D-glucose and 64% β-D-glucose.[1][6]

| Form | Specific Rotation | Melting Point | Equilibrium Percentage |

| α-D-glucose | +112.2°[1][12] | 146°C[6] | ~36%[1][6] |

| β-D-glucose | +18.7°[6] | 150°C[6] | ~64%[1][6] |

| Equilibrium Mixture | +52.7°[1][6] | - | 100% |

Conformational Analysis: The Stability of the Chair Conformation

The six-membered pyranose ring is not planar as depicted in the Haworth projection but exists in a more stable, non-planar chair conformation to minimize steric strain.[15][16][17] In this conformation, substituents on the ring carbons can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions.

The β-D-glucopyranose anomer is more stable than the α-anomer because all of its bulky substituents (-OH and -CH₂OH groups) can occupy the more sterically favorable equatorial positions.[17][18] In the α-anomer, the anomeric hydroxyl group is in the more sterically hindered axial position.[18]

The Anomeric Effect

While steric hindrance favors the equatorial position for substituents, an electronic effect known as the anomeric effect can favor the axial position for an electronegative substituent at the anomeric carbon.[19] This effect involves a stabilizing interaction between a lone pair of electrons on the ring oxygen and the antibonding σ* orbital of the C1-substituent bond.[19] In the case of glucose, the steric hindrance of the axial hydroxyl group outweighs the anomeric effect, leading to the predominance of the β-anomer in solution.

Caption: Chair Conformations of D-Glucopyranose.

Implications for Drug Development and Research

The specific stereochemistry and conformational preferences of D-glucose are critical for its biological recognition and function. Enzymes and receptors involved in glucose metabolism and signaling are highly stereospecific. For instance, hexokinase can phosphorylate both α- and β-D-glucose, but glucose-6-phosphate dehydrogenase is specific for the β-anomer of glucose-6-phosphate.[20]

Understanding the three-dimensional structure of glucose and its anomers is therefore paramount for:

-

Rational Drug Design: Designing inhibitors or modulators of glucose-metabolizing enzymes or transporters.

-

Glycobiology Research: Investigating the structure-function relationships of glycoproteins and glycolipids.

-

Biomaterial Development: Creating glucose-based polymers with specific properties.

Conclusion

The seemingly simple monosaccharide, this compound, or D-glucose, possesses a rich and complex stereochemical landscape. Its existence as an equilibrium of acyclic and cyclic forms, the presence of anomers, and the stability of its chair conformations are all interconnected and fundamental to its central role in biology. A thorough understanding of these structural and stereochemical principles is indispensable for researchers and professionals seeking to modulate or harness the functions of this vital molecule.

References

- 1. Glucose - Wikipedia [en.wikipedia.org]

- 2. news-medical.net [news-medical.net]

- 3. homework.study.com [homework.study.com]

- 4. Draw Fischer projection of DGlucose and LGlucose class 12 chemistry CBSE [vedantu.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Converting Fischer, Haworth, and Chair forms of Carbohydrates - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

- 10. Haworth projection - Wikipedia [en.wikipedia.org]

- 11. homework.study.com [homework.study.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Mutarotation: Definition, Mechanism & Examples in Glucose [vedantu.com]

- 14. quora.com [quora.com]

- 15. aklectures.com [aklectures.com]

- 16. FIGURE 2.7. [Chair conformations. (A) β-D-Glucose in...]. - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Chair Conformation Of Glucose | bartleby [bartleby.com]

- 18. aklectures.com [aklectures.com]

- 19. Anomeric effect - Wikipedia [en.wikipedia.org]

- 20. The Anomeric Nature of Glucose and Its Implications on Its Analyses and the Influence of Diet: Are Routine Glycaemia Measurements Reliable Enough? | Oliva | Journal of Endocrinology and Metabolism [jofem.org]

The Biological Significance of Stereoisomerism: A Comparative Analysis of D-Glucose and L-Glucose Enantiomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The principle of stereoisomerism, a cornerstone of organic chemistry, finds profound expression in the biological roles of D-glucose and L-glucose. These molecules, being non-superimposable mirror images (enantiomers), exhibit vastly different behaviors within living systems. This guide delves into the core reasons for this biological disparity, focusing on the stereospecificity of enzymes and transporters. We will explore how D-glucose became the universal energy currency for most life, while its counterpart, L-glucose, remains metabolically inert. This inherent difference is not merely a biological curiosity but a foundational principle that is actively exploited in research and drug development, from creating non-caloric sweeteners to designing novel therapeutic agents and diagnostic tools.

Introduction: The Principle of Chirality in Biology

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental characteristic of many biological molecules. D-glucose and L-glucose are classic examples of such enantiomers.[1][2] While they share the same chemical formula (C₆H₁₂O₆) and physical properties like mass, the spatial arrangement of their atoms is different.[1] This seemingly subtle distinction has massive biological consequences. The enzymes and transport proteins in most organisms have evolved highly specific three-dimensional active sites, often likened to a "lock and key" mechanism. These sites are exquisitely tailored to recognize and interact with the specific configuration of D-glucose, making it the primary substrate for energy metabolism.[2] L-glucose, with its mirrored structure, simply does not fit, rendering it largely biologically inactive.[2] This guide will dissect this metabolic dichotomy and explore its practical applications.

Section 1: The Metabolic Dichotomy - D-Glucose as the Universal Fuel

1.1 Glycolysis: A Stereospecific Pathway

-

Hexokinase vs. Glucokinase: Both enzymes phosphorylate D-glucose but have different kinetic properties and tissue distributions. Hexokinase is found in most tissues, has a high affinity (low Km) for glucose, and is inhibited by its product, glucose-6-phosphate.[11][12] Glucokinase, found primarily in the liver and pancreatic β-cells, has a lower affinity (high Km) for glucose and is not inhibited by glucose-6-phosphate, allowing the liver to process large amounts of glucose after a meal.[11][12][13] Both, however, are specific for the D-enantiomer.[14][15]

Caption: Metabolic fate of D-glucose vs. L-glucose.

1.2 The Inert Nature of L-Glucose

Since L-glucose is not a substrate for hexokinase, it cannot be converted to L-glucose-6-phosphate. This prevents its entry into subsequent metabolic pathways such as glycogen synthesis and the pentose phosphate pathway. Consequently, L-glucose is not stored as glycogen in the liver and muscles, nor is it used for the synthesis of nucleotides and other essential biomolecules. It passes through the body largely unmetabolized and is excreted.[9][10]

Section 2: Membrane Transport - The Gatekeepers of Glucose Entry

The entry of glucose into cells is mediated by two major families of transport proteins: the facilitated glucose transporters (GLUT) and the sodium-glucose cotransporters (SGLT).[16][17][18][19] These transporters also exhibit a high degree of stereoselectivity for D-glucose.

-

GLUT Transporters: These proteins facilitate the movement of glucose across cell membranes down its concentration gradient.[18] There are several isoforms (GLUT1-14) with varying tissue distributions and kinetic properties.[18][19] For instance, GLUT1 is ubiquitous, GLUT2 is prominent in the liver and pancreas, GLUT3 in neurons, and GLUT4 in muscle and adipose tissue.[19][20] These transporters are specifically designed to bind and transport D-glucose. While some studies suggest minimal, non-specific uptake of L-glucose, it is insignificant compared to the efficient transport of D-glucose.[20]

-

SGLT Co-transporters: Found primarily in the small intestine and the proximal tubules of the kidney, these transporters move glucose against its concentration gradient by coupling its transport to the favorable influx of sodium ions.[17][18] SGLT1 and SGLT2 are the major isoforms responsible for the absorption of dietary glucose and the reabsorption of glucose from the kidney filtrate, respectively.[21][22] This active transport system is also highly specific for D-glucose.

Caption: Stereospecificity of glucose transporters.

Section 3: Applications in Research and Drug Development

The stark biological differences between D- and L-glucose provide unique opportunities for researchers and drug developers.

3.1 L-Glucose as a Research Tool

Because it is poorly transported and not metabolized, L-glucose serves as an excellent marker for studying paracellular transport and intestinal permeability.[23] In these studies, the amount of L-glucose that crosses the intestinal barrier and appears in the blood or urine is a measure of the "leakiness" of the gut. This is a valuable tool for investigating conditions like inflammatory bowel disease and celiac disease.[24][25][26]

3.2 Therapeutic and Commercial Potential

-

Artificial Sweeteners: L-glucose tastes sweet, similar to D-glucose, but provides virtually no calories because it is not metabolized.[9][27][28] This makes it an attractive candidate for a low-calorie sweetener, especially for individuals with diabetes.[9][29] However, its widespread use has been hampered by the high cost of chemical synthesis, as it does not occur naturally in abundance.[9][27][30][31][32][33][34][35]

-

Laxatives: The poor absorption of L-glucose in the small intestine leads to an osmotic effect in the gut, drawing water into the intestines and promoting bowel movements.[9][29] This has led to its investigation as a potential laxative or colon-cleansing agent for procedures like colonoscopies.[9][29]

-

Drug Delivery and Diagnostics: The non-metabolizable nature of L-glucose makes it a potential carrier for targeted drug delivery.[36] Additionally, fluorescently labeled L-glucose derivatives are being explored as imaging agents to differentiate between healthy and cancerous tissues, as some tumors exhibit altered glucose uptake mechanisms.[20] The acetate derivative of L-glucose has also been shown to stimulate insulin release, suggesting potential therapeutic value for type 2 diabetes.[9][29]

Section 4: Experimental Protocols and Methodologies

4.1 Protocol: In Vitro Glucose Uptake Assay

This protocol describes a method to compare the uptake of radiolabeled D-glucose and L-glucose in a cell culture model (e.g., 3T3-L1 adipocytes).

Objective: To demonstrate the stereospecificity of glucose transport into cultured cells.

Materials:

-

3T3-L1 adipocytes (differentiated)

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Krebs-Ringer-HEPES (KRH) buffer

-

D-[³H]glucose and L-[¹⁴C]glucose (radiolabeled isotopes)

-

Insulin

-

Cytochalasin B (inhibitor of GLUT transporters)

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Cell Preparation: Plate and differentiate 3T3-L1 preadipocytes into mature adipocytes in 12-well plates.

-

Serum Starvation: Two hours prior to the assay, wash the cells with PBS and incubate in serum-free DMEM.

-

Insulin Stimulation: For a subset of wells, stimulate with 100 nM insulin for 30 minutes at 37°C to induce GLUT4 translocation to the plasma membrane. Include non-stimulated controls.

-

Inhibitor Control: For another subset, pre-incubate with Cytochalasin B (e.g., 10 µM) for 15 minutes to block GLUT-mediated transport.

-

Uptake Assay:

-

Wash cells with KRH buffer.

-

Add KRH buffer containing a mixture of D-[³H]glucose and L-[¹⁴C]glucose. L-glucose serves as a marker for non-transporter mediated uptake and diffusion.

-

Incubate for 10 minutes at 37°C.

-

-

Termination and Lysis:

-

Stop the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold PBS.

-

Lyse the cells with 0.1 M NaOH.

-

-

Quantification:

-

Transfer a portion of the lysate to a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a dual-channel scintillation counter to differentiate between ³H and ¹⁴C.

-

-

Data Analysis:

-

Normalize radioactivity counts to the protein concentration of the cell lysate.

-

Calculate the specific D-glucose uptake by subtracting the L-glucose counts from the D-glucose counts.

-

Compare the uptake in basal, insulin-stimulated, and inhibitor-treated cells.

-

Expected Outcome: A significantly higher uptake of D-[³H]glucose compared to L-[¹⁴C]glucose, which is further enhanced by insulin stimulation and inhibited by Cytochalasin B. This validates that D-glucose uptake is a specific, carrier-mediated process.

Caption: Workflow for an in vitro glucose uptake assay.

Conclusion

The biological significance of D- and L-glucose enantiomers is a powerful illustration of the stereochemical precision of life. The entire framework of energy metabolism in most organisms is built upon the specific three-dimensional structure of D-glucose, a consequence of the evolution of highly specific enzymes and transport proteins. While D-glucose fuels cellular activities, the metabolic inertia of L-glucose makes it a valuable tool in research and a promising candidate for various applications in the food and pharmaceutical industries. Understanding this fundamental dichotomy not only deepens our knowledge of biochemistry but also opens avenues for innovative solutions to challenges in human health and nutrition.

References

- 1. quora.com [quora.com]

- 2. quora.com [quora.com]

- 3. microbiologyinfo.com [microbiologyinfo.com]

- 4. ttuhsc.edu [ttuhsc.edu]

- 5. Glycolysis - Wikipedia [en.wikipedia.org]

- 6. Khan Academy [khanacademy.org]

- 7. news-medical.net [news-medical.net]

- 8. Physiology, Glucose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. L-Glucose - Wikipedia [en.wikipedia.org]

- 10. L-Glucose: Uses, Characteristics_Chemicalbook [chemicalbook.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. quora.com [quora.com]

- 14. Anomeric specificity of hexokinase and glucokinase activities in liver and insulin-producing cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anomeric specificity of hexokinase and glucokinase activities in liver and insulin-producing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GLUT, SGLT, and SWEET: Structural and mechanistic investigations of the glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The glucose transporter families SGLT and GLUT: molecular basis of normal and aberrant function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. moosmosis.wordpress.com [moosmosis.wordpress.com]

- 19. ressources.unisciel.fr [ressources.unisciel.fr]

- 20. L-Glucose: Another Path to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Glucose - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. Effect of D-glucose on intestinal permeability and its passive absorption in human small intestine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Frontiers | Glucose but Not Fructose Alters the Intestinal Paracellular Permeability in Association With Gut Inflammation and Dysbiosis in Mice [frontiersin.org]

- 25. Glucose but Not Fructose Alters the Intestinal Paracellular Permeability in Association With Gut Inflammation and Dysbiosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Glucose but Not Fructose Alters the Intestinal Paracellular Permeability in Association With Gut Inflammation and Dysbiosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 27. reddit.com [reddit.com]

- 28. reddit.com [reddit.com]

- 29. mpbio.com [mpbio.com]

- 30. Synthesis of L-glucose and L-galactose derivatives from D-sugars [html.rhhz.net]

- 31. Synthesis of L-glucose from D-gulono-1,4-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

- 33. L-GLUCOSE synthesis - chemicalbook [chemicalbook.com]

- 34. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 35. quora.com [quora.com]

- 36. L-Glucose: physiological functions, clinical applications and side effect_Chemicalbook [chemicalbook.com]

A Senior Application Scientist's Guide to D-Glucose Transport Across Cellular Membranes

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Centrality of Glucose Transport

Glucose is the principal energy currency for most living cells, fueling everything from basal metabolic processes to complex signaling cascades.[1][2][3] Its hydrophilic nature, however, precludes simple diffusion across the hydrophobic lipid bilayer of cellular membranes. Consequently, a sophisticated and highly regulated system of protein transporters has evolved to facilitate its passage. Understanding the intricate mechanisms of these transporters is not merely an academic exercise; it is fundamental to deciphering the pathophysiology of numerous diseases, including diabetes, metabolic syndrome, and cancer, and is a cornerstone of modern drug development.

This guide provides an in-depth exploration of the core mechanisms governing D-glucose transport. We will dissect the two major families of glucose transporters, explain the biophysical principles of their function, detail robust methodologies for their study, and discuss their significance as therapeutic targets.

Part 1: The Two Pillars of Glucose Transport Machinery

Mammalian cells employ two distinct superfamilies of transport proteins to move glucose across their membranes: the facilitative glucose transporters (GLUTs) and the sodium-glucose cotransporters (SGLTs).[2][4][5]

The GLUT Family: Masters of Facilitated Diffusion

The GLUT (or SLC2A) family consists of 14 uniporter proteins that transport glucose and other hexoses down their concentration gradient, a process known as facilitated diffusion.[4][5][6] These transporters operate without direct energy expenditure. They are integral membrane proteins, typically composed of 12 transmembrane helices, with both their N- and C-termini located in the cytoplasm.[1][6]

Mechanism of Action: The Alternating Access Model GLUT transporters function via a conformational change mechanism known as the alternating access model.[6] The transporter exposes a single glucose-binding site to either the outside or the inside of the cell at any given time. The binding of a glucose molecule induces a conformational shift, effectively carrying the glucose across the membrane and releasing it on the other side, whereupon the transporter reverts to its original state.[6]

Caption: Alternating access model for GLUT-mediated facilitated diffusion.

Functional Diversity of GLUT Isoforms The various GLUT isoforms exhibit distinct tissue distributions, substrate specificities, and kinetic properties, which reflect their specialized physiological roles.[7][8] This diversity is critical for maintaining whole-body glucose homeostasis.

| Isoform | Primary Tissues | K_m_ for Glucose (mM) | Key Characteristics & Function |

| GLUT1 | Ubiquitous; high in erythrocytes, blood-brain barrier[7] | ~3-7 | Basal glucose uptake in most cells.[7] |

| GLUT2 | Liver, pancreatic β-cells, intestine, kidney[7] | ~15-20 | Low-affinity, high-capacity transporter; acts as a glucose sensor in β-cells.[7] |

| GLUT3 | Neurons, placenta, testes[7] | ~1.5-2 | High-affinity transporter ensuring glucose supply to neurons.[7] |

| GLUT4 | Skeletal muscle, cardiac muscle, adipose tissue[7] | ~5 | Insulin-regulated transporter responsible for glucose disposal after meals.[7][9][10] |

| GLUT5 | Small intestine, testes, kidney[4] | High affinity for Fructose | Primarily a fructose transporter.[4] |

The SGLT Family: Harnessing Ion Gradients for Active Transport

The Sodium-Glucose Cotransporter (SGLT or SLC5A) family utilizes the energy stored in the sodium (Na+) electrochemical gradient to drive glucose into cells against its concentration gradient.[11][12][13][14] This process, known as secondary active transport, is vital for glucose absorption in the small intestine and reabsorption in the kidneys.[3][11][13] The Na+ gradient is maintained by the Na+/K+-ATPase pump, which actively expels Na+ from the cell, thus representing the primary energy expenditure.[14]

Mechanism of Action: Symport Stoichiometry SGLT proteins function as symporters, meaning they transport both Na+ and glucose in the same direction.[2] The binding of Na+ to the transporter increases its affinity for glucose. Once both substrates are bound, the transporter undergoes a conformational change, moving both Na+ and glucose into the cell.[14] The stoichiometry varies between isoforms; for instance, SGLT1 transports two Na+ ions for every one glucose molecule, allowing it to concentrate glucose significantly.[13]

Caption: Mechanism of SGLT-mediated secondary active transport.

Key SGLT Isoforms

| Isoform | Primary Tissues | Stoichiometry (Na+:Glucose) | Key Characteristics & Function |

| SGLT1 | Small intestine, late proximal tubule of kidney[12][13] | 2:1 | High-affinity, low-capacity transporter for dietary glucose absorption and renal glucose scavenging.[13] |

| SGLT2 | Early proximal tubule of kidney[12][15] | 1:1 | Low-affinity, high-capacity transporter responsible for reabsorbing ~90% of filtered glucose in the kidney.[12][15][16] |

Part 2: Field-Proven Methodologies for Studying Glucose Transport

Investigating the function and regulation of glucose transporters requires a multi-faceted experimental approach. The choice of assay depends on the specific question being addressed, from measuring bulk transport activity to visualizing transporter localization.

Quantifying Glucose Uptake: Core Assays

The most direct method to assess transporter function is to measure the rate of glucose uptake into cells. This is typically achieved using glucose analogs that are transported and trapped within the cell.

Methodology 1: Radiolabeled 2-Deoxy-D-Glucose ([³H]-2DG) Uptake Assay This remains the "gold standard" for sensitivity and direct quantification.[17]

-

Principle: [³H]-2-deoxy-D-glucose ([³H]-2DG) is transported by GLUTs and SGLTs and is phosphorylated by hexokinase to [³H]-2DG-6-phosphate.[18][19][20] This phosphorylated form cannot be further metabolized and accumulates intracellularly, providing a direct measure of glucose transport and phosphorylation.[18][20]

-

Causality Behind the Protocol:

-

Glucose Starvation: Cells are pre-incubated in glucose-free media. This step is critical to deplete intracellular glucose stores and maximize the initial velocity of uptake, ensuring the measurement reflects transporter activity rather than equilibrium.

-

Uptake Initiation: Cells are incubated with a known concentration of [³H]-2DG for a short, defined period (e.g., 5-10 minutes). This timeframe is chosen to measure the initial linear rate of uptake before the transporter or hexokinase becomes saturated.

-

Uptake Termination: The reaction is stopped abruptly by washing the cells with ice-cold buffer. The low temperature immediately halts all metabolic and transport processes.

-

Lysis & Scintillation Counting: Cells are lysed, and the intracellular radioactivity is quantified using a liquid scintillation counter. The counts are directly proportional to the amount of 2DG taken up.

-

-

Self-Validation & Controls:

-

Specificity Control: A parallel set of cells should be treated with a known transporter inhibitor (e.g., Cytochalasin B for GLUTs, Phlorizin for SGLTs) to quantify non-specific uptake and background signal.

-

Linearity Check: A time-course experiment (e.g., 2, 5, 10, 20 minutes) should be performed to confirm that the chosen uptake duration falls within the linear range.

-

Methodology 2: Fluorescent 2-NBDG Uptake Assay A widely used non-radioactive alternative suitable for high-throughput screening and microscopy.[21]

-

Principle: 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) is a fluorescent glucose analog.[22] Its uptake can be measured by quantifying intracellular fluorescence using a plate reader, flow cytometer, or fluorescence microscope.[21][23]

-

Detailed Protocol (96-well Plate Reader Format):

-

Cell Seeding: Seed cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and culture overnight.[21]

-

Glucose Starvation: Gently wash cells with PBS and replace the medium with glucose-free culture medium. Incubate for 60-120 minutes.[21][24] The duration must be optimized to maximize uptake without compromising cell viability.[24]

-

Treatment: Add experimental compounds (e.g., insulin, inhibitors) and incubate for the desired duration.

-

2-NBDG Incubation: Add 2-NBDG to a final concentration of 100-200 µg/mL and incubate for 20-60 minutes at 37°C, protected from light.[21][25]

-

Termination & Wash: Remove the 2-NBDG-containing medium and wash cells twice with ice-cold PBS to remove extracellular fluorescence.[21][22]

-

Quantification: Add PBS or a suitable lysis buffer to the wells and measure fluorescence using a plate reader (Excitation/Emission ≈ 485/535 nm).[25]

-

Caption: Standard workflow for a 2-NBDG fluorescent glucose uptake assay.

Visualizing Transporter Trafficking: The Case of GLUT4

A critical aspect of glucose transport regulation is the physical movement, or translocation, of transporters to the plasma membrane. The insulin-stimulated translocation of GLUT4 in muscle and adipose cells is a classic example.[9][10][26][27]

Methodology: Immunofluorescence Microscopy This technique allows for the direct visualization of GLUT4's subcellular location.

-

Principle: Cells are treated with or without insulin, then fixed, permeabilized, and stained with a primary antibody specific to GLUT4, followed by a fluorescently labeled secondary antibody.

-

Causality Behind the Protocol:

-

Stimulation: Adipocytes or muscle cells are serum-starved and then stimulated with insulin (e.g., 100 nM for 30 minutes). This triggers the signaling cascade that moves GLUT4 to the cell surface.[26]

-

Fixation: Cells are fixed with paraformaldehyde to cross-link proteins and preserve cellular architecture.

-

Permeabilization: A detergent (e.g., Triton X-100) is used to create pores in the cell membrane, allowing antibodies to access intracellular epitopes.

-

Blocking: A protein solution (e.g., bovine serum albumin) is used to block non-specific antibody binding sites, reducing background noise.

-

Antibody Staining: Cells are incubated with a primary anti-GLUT4 antibody, followed by a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488).

-

Imaging: Cells are imaged using confocal microscopy. In basal cells, GLUT4 appears in a perinuclear region.[27] Upon insulin stimulation, a distinct ring of fluorescence appears at the plasma membrane, indicating successful translocation.[27]

-

Part 3: Regulation and Pharmacological Targeting

Insulin-Stimulated GLUT4 Translocation

The regulation of GLUT4 is a paradigm of metabolic control. In the absence of insulin, GLUT4 is sequestered in intracellular vesicles.[9] Insulin binding to its receptor initiates a signaling cascade, primarily through the PI3K-Akt pathway, which promotes the translocation and fusion of these GLUT4-containing vesicles with the plasma membrane.[10][26][28] This dramatically increases the number of functional transporters at the cell surface, boosting glucose uptake into muscle and fat cells by 10- to 20-fold.[27]

Caption: Simplified insulin signaling pathway leading to GLUT4 translocation.

SGLT2 Inhibitors: A Clinical Success Story

The kidney's role in reabsorbing virtually all filtered glucose makes SGLT2 a prime drug target.[12][29] SGLT2 inhibitors (gliflozins) are a class of drugs that selectively block this transporter.[15][16]

-

Mechanism of Action: By inhibiting SGLT2 in the proximal renal tubules, these drugs prevent glucose reabsorption from the glomerular filtrate.[15][16] This action lowers the renal threshold for glucose, leading to the excretion of excess glucose in the urine (glucosuria).[16]

-

Clinical Significance: This mechanism effectively lowers blood glucose levels in an insulin-independent manner.[16] Beyond glycemic control, SGLT2 inhibitors have shown remarkable benefits in reducing the risk of major cardiovascular events and slowing the progression of kidney disease, likely due to effects on blood pressure, osmotic diuresis, and improved cardio-renal metabolism.[16][30][31][32]

References

- 1. Research Progress on the Structure and Function of Glucose Transporter GLUT Family - Oreate AI Blog [oreateai.com]

- 2. Glucose transporters: physiological and pathological roles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. Video: Glucose Transporters [jove.com]

- 6. Glucose transporter - Wikipedia [en.wikipedia.org]

- 7. Structure, function, and regulation of the mammalian facilitative glucose transporter gene family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The glucose transporter family: structure, function and tissue-specific expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Structure and mechanism of the SGLT family of glucose transporters [ideas.repec.org]

- 12. Sodium-glucose transport proteins - Wikipedia [en.wikipedia.org]

- 13. Structure and mechanism of the SGLT family of glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Video: Secondary Active Transport [jove.com]

- 15. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]

- 16. droracle.ai [droracle.ai]

- 17. Comparison of Glucose Uptake Assay Methods [worldwide.promega.com]

- 18. revvity.co.jp [revvity.co.jp]

- 19. revvity.com [revvity.com]

- 20. benchchem.com [benchchem.com]

- 21. biocompare.com [biocompare.com]

- 22. Glucose (2-NBDG) uptake assay [bio-protocol.org]

- 23. assaygenie.com [assaygenie.com]

- 24. scholarworks.uark.edu [scholarworks.uark.edu]

- 25. cdn.caymanchem.com [cdn.caymanchem.com]

- 26. Molecular Mechanisms for the Regulation of Insulin-Stimulated Glucose Uptake by Small Guanosine Triphosphatases in Skeletal Muscle and Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 27. JCI - Insulin resistance and the disruption of Glut4 trafficking in skeletal muscle [jci.org]

- 28. Insulin - Wikipedia [en.wikipedia.org]

- 29. Structure and mechanism of the SGLT family of glucose transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. academic.oup.com [academic.oup.com]

- 31. State-of-the-Art-Review: Mechanisms of Action of SGLT2 Inhibitors and Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

Anomeric Specificity of D-Glucose Metabolism: A Technical Guide for Researchers

<

This guide provides an in-depth exploration of the anomeric specificity of D-glucose metabolism in biological systems. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how the stereochemistry at the anomeric carbon of glucose influences its transport, enzymatic processing, and overall metabolic fate. This document moves beyond textbook descriptions to offer field-proven insights and detailed methodologies, fostering a deeper appreciation for the nuanced control of glucose homeostasis.

The Anomeric Nature of D-Glucose: Beyond a Single Structure

In aqueous solutions, D-glucose exists as an equilibrium mixture of two primary cyclic hemiacetal forms, known as anomers: α-D-glucopyranose and β-D-glucopyranose.[1][2] This dynamic interconversion, termed mutarotation , occurs via a transient open-chain aldehyde form.[3][4][5] At physiological temperature and pH, the equilibrium favors the β-anomer, with a typical ratio of approximately 36% α-D-glucose to 64% β-D-glucose.[1][3] This seemingly subtle structural difference at the C1 carbon—the anomeric carbon—has profound implications for how glucose is recognized and processed by biological systems.

The α-anomer is characterized by the hydroxyl group on the C1 carbon being on the opposite side of the ring's plane as the -CH₂OH group at C5 (a trans arrangement), while in the β-anomer, they are on the same side (a cis arrangement).[1] While the pyranose (six-membered ring) forms are predominant, trace amounts of furanose (five-membered ring) anomers also exist in solution.[1][6]

Enzymatic Recognition: A Tale of Two Anomers

The initial steps of glucose metabolism are catalyzed by enzymes that often exhibit distinct preferences for one anomer over the other. This anomeric specificity serves as a critical, yet often overlooked, layer of metabolic regulation.

Glucokinase vs. Hexokinase: The Gatekeepers of Glycolysis

The phosphorylation of glucose to glucose-6-phosphate is the first committed step in glycolysis and is catalyzed by hexokinases and glucokinase (hexokinase IV). These enzymes display differing anomeric preferences.

-

Hexokinases (Types I, II, and III): These low K_m_ enzymes, found in most tissues, generally show a preference for the β-anomer of D-glucose.[7][8] Studies have shown that the maximum phosphorylation rates (V_max) for β-D-glucose are higher than for α-D-glucose for hexokinase types I, II, and III.[8] For instance, the ratios of V_max_ for β-D-glucose to α-D-glucose were found to be 1.33, 1.46, and 1.54 for hexokinase types I, II, and III from rat liver, respectively.[8]

-

Glucokinase (Type IV): This high K_m_ enzyme, primarily located in the liver and pancreatic β-cells, exhibits a more complex anomeric specificity. While some studies suggest a higher velocity with β-D-glucose, the apparent K_m_ is somewhat lower for α-D-glucose.[9][10] It has also been demonstrated that α-D-glucose is the preferred substrate for glucokinase.[11] This preference for the α-anomer is significant in the context of insulin secretion, as the α-anomer has been shown to be a more potent stimulator of insulin release than the β-anomer in some contexts.[12] Furthermore, the stimulatory effect of D-glucose on D-fructose phosphorylation by glucokinase shows a clear preference for α-D-glucose.[13]

Table 1: Anomeric Preference of Hexokinase Isoforms

| Enzyme | Tissue Location | K_m_ for Glucose | Anomeric Preference | V_max_ Ratio (β/α) |

| Hexokinase I | Brain, Erythrocytes | Low | β-D-glucose | ~1.3-1.6[8] |

| Hexokinase II | Muscle, Adipose Tissue | Low | β-D-glucose | ~1.5[8] |

| Hexokinase III | Various Tissues | Low | β-D-glucose | ~1.5[8] |

| Glucokinase | Liver, Pancreatic β-cells | High | α-D-glucose[11] | ~0.55 (at 5mM)[8] |

Downstream Enzymes: Propagating the Anomeric Signal

The anomeric specificity is not limited to the initial phosphorylation step. Several other key metabolic enzymes also demonstrate a preference for a particular anomer of their respective substrates.

-

Glucose-6-phosphate Dehydrogenase (G6PD): This rate-limiting enzyme of the pentose phosphate pathway specifically acts on β-D-glucose-6-phosphate.[14][15] This has significant implications for analytical methods that rely on G6PD as a coupling enzyme for glucose determination.

-

Phosphoglucoisomerase (PGI): This enzyme, which interconverts glucose-6-phosphate and fructose-6-phosphate, displays selectivity, rather than absolute specificity, for α-D-glucose-6-phosphate.[16] However, β-D-glucose-6-phosphate can also be directly converted to the oxohexose ester.[16]

-

Glucose-6-Phosphatase: This enzyme, crucial for hepatic glucose production, has been shown to specifically produce the β-anomer of glucose from glucose-6-phosphate.[11]

The interplay of these enzymatic preferences creates a complex regulatory network that can channel glucose into specific metabolic pathways based on its anomeric form.

Transport Across the Membrane: The Role of GLUTs

The transport of glucose across the cell membrane is facilitated by a family of glucose transporters (GLUTs).[17] While the anomeric specificity of all GLUT isoforms has not been exhaustively characterized, evidence suggests that some transporters may have a preference. For instance, cells expressing GLUT1 or GLUT3 may favor the β-anomer, while those with GLUT2 or GLUT4 might prefer the α-form.[15] However, structural studies of GLUT3 suggest it can recognize and transport both anomers of D-glucose.[18]

The Role of Mutarotase (Aldose-1-epimerase)

The spontaneous interconversion of glucose anomers (mutarotation) is a relatively slow process.[1] To overcome this kinetic barrier, many biological systems possess an enzyme called mutarotase (aldose-1-epimerase), which accelerates the equilibration of α- and β-D-glucose.[14][15] The presence and activity of mutarotase are critical in tissues with high rates of glucose metabolism, ensuring a sufficient supply of the preferred anomer for key enzymes. For example, red blood cells have mutarotase activity associated with their membranes and hemoglobin.[14]

Experimental Methodologies for Studying Anomeric Specificity

A robust understanding of anomeric specificity relies on precise and reliable experimental techniques. This section outlines key methodologies for researchers in this field.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-invasive technique for directly observing and quantifying the different anomers of glucose in solution.[3][6][19]

-

Principle: The anomeric protons (the proton attached to the C1 carbon) of α- and β-D-glucose have distinct chemical shifts in the ¹H NMR spectrum, allowing for their individual identification and quantification.[3][19] Typically, the α-anomeric proton resonates further downfield (around 5.1-5.2 ppm) compared to the β-anomeric proton (around 4.5-4.6 ppm).[3][19]

-

Application: NMR can be used to monitor the process of mutarotation in real-time by acquiring spectra at different time points after dissolving a pure anomer in a solvent.[3] It is also invaluable for determining the anomeric composition of glucose in biological samples.

Experimental Protocol: Monitoring Glucose Mutarotation by ¹H NMR

-

Sample Preparation: Dissolve a known amount of pure α-D-glucose (e.g., 80 mg) in a deuterated solvent such as D₂O (e.g., 0.8 mL) to minimize the solvent signal.[3]

-

Immediate Acquisition: Immediately transfer the solution to an NMR tube and begin acquiring ¹H NMR spectra.

-

Time-Course Measurement: Acquire spectra at regular intervals (e.g., every 5-10 minutes) until the ratio of the α- and β-anomeric proton signals reaches a stable equilibrium.

-

Data Analysis: Integrate the signals corresponding to the α- and β-anomeric protons in each spectrum. Plot the relative concentrations of each anomer as a function of time to observe the mutarotation kinetics.

Enzymatic Assays with Anomer-Specific Enzymes

Coupled enzymatic assays are a common method for determining the concentration of a specific glucose anomer.

-

Principle: An enzyme that is specific for one anomer is used to convert it to a product that can be easily measured, often through a change in absorbance or fluorescence. For example, glucose oxidase specifically oxidizes β-D-glucose.[14]

-

Application: By measuring the initial rate of the reaction with a sample containing a mixture of anomers, the concentration of the preferred anomer can be determined. The total glucose concentration can be measured after allowing the sample to reach anomeric equilibrium or by adding mutarotase.[14]

Experimental Protocol: Determining Anomeric Content using Glucose Oxidase

-

Reagent Preparation: Prepare a reaction mixture containing glucose oxidase, peroxidase, and a suitable chromogenic substrate (e.g., o-dianisidine).

-

Standard Curve: Generate a standard curve using known concentrations of β-D-glucose.

-

Sample Measurement (Initial): Add the glucose sample of unknown anomeric composition to the reaction mixture and immediately measure the initial rate of color development using a spectrophotometer. This rate is proportional to the initial concentration of β-D-glucose.

-

Sample Measurement (Total): To a separate aliquot of the sample, add mutarotase and incubate until anomeric equilibrium is reached. Then, add this to the reaction mixture and measure the total change in absorbance. This corresponds to the total glucose concentration.

-

Calculation: The initial concentration of α-D-glucose can be calculated by subtracting the initial β-D-glucose concentration from the total glucose concentration.

Visualization of Key Concepts

Glucose Mutarotation

Caption: The dynamic equilibrium of glucose mutarotation.

Anomeric Specificity in Glycolysis Initiation

Caption: Differential entry of glucose anomers into glycolysis.

Implications for Drug Development and Research

The anomeric specificity of glucose metabolism has significant implications for various fields:

-

Drug Design: The development of drugs that target glucose-metabolizing enzymes, such as glucokinase activators for the treatment of diabetes, must consider the anomeric preferences of the target enzyme. Designing anomer-specific inhibitors or activators could lead to more potent and selective therapeutic agents.

-

Metabolic Studies: When studying glucose metabolism, it is crucial to be aware of the anomeric composition of the glucose being used and the anomeric specificities of the enzymes involved. This is particularly important for in vitro studies where the anomeric ratio may not be at equilibrium.

-

Clinical Diagnostics: Analytical methods for measuring blood glucose that rely on anomer-specific enzymes, such as glucose oxidase-based sensors, can be affected by the anomeric composition of the sample.[14] The presence of mutarotase in assay reagents is often necessary to ensure accurate measurement of total glucose.[14][20]

Conclusion

The anomeric specificity of D-glucose metabolism is a fundamental aspect of cellular bioenergetics that adds a layer of complexity and regulatory control to glucose homeostasis. From transport across the cell membrane to the intricate enzymatic machinery of metabolic pathways, the stereochemistry at the anomeric carbon plays a decisive role. For researchers and drug development professionals, a thorough understanding of these principles is essential for accurate experimental design, data interpretation, and the development of novel therapeutic strategies targeting glucose metabolism. The continued exploration of anomeric specificity will undoubtedly unveil further intricacies of metabolic regulation and open new avenues for therapeutic intervention.

References

- 1. Glucose - Wikipedia [en.wikipedia.org]

- 2. longdom.org [longdom.org]

- 3. magritek.com [magritek.com]

- 4. conductscience.com [conductscience.com]

- 5. quora.com [quora.com]

- 6. NMR analyses of complex d-glucose anomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. D-Glucose anomeric preference of hexokinases in higher animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anomeric specificity of hexokinase and glucokinase activities in liver and insulin-producing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anomeric specificity of hexokinase and glucokinase activities in liver and insulin-producing cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anomer specificity of glucose-6-phosphatase and glucokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Insulin release is glucose anomeric specific in the human - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anomeric specificity of the stimulatory effect of D-glucose on D-fructose phosphorylation by human liver glucokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Anomeric Nature of Glucose and Its Implications on Its Analyses and the Influence of Diet: Are Routine Glycaemia Measurements Reliable Enough? | Oliva | Journal of Endocrinology and Metabolism [jofem.org]

- 15. jofem.org [jofem.org]

- 16. Does phosphoglucoisomerase display anomeric specificity or selectivity towards alpha-D-glucose 6-phosphate? An assessment by two-dimensional phase-sensitive 31P exchange spectroscopy (EXSY) n.m.r - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Glucose transporter - Wikipedia [en.wikipedia.org]

- 18. GLUT, SGLT, and SWEET: Structural and mechanistic investigations of the glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]

- 20. scispace.com [scispace.com]

D-Glucose Signaling Pathways: A Technical Guide to Cellular Regulation and Communication

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-glucose, far from being a mere energetic substrate, is a pivotal signaling molecule that orchestrates a vast network of intracellular communication pathways. The ability of cells to sense and respond to fluctuations in glucose levels is fundamental to maintaining metabolic homeostasis, and dysregulation of these sensing mechanisms is a hallmark of numerous pathologies, including type 2 diabetes, cancer, and neurodegenerative diseases. This in-depth technical guide provides a comprehensive exploration of the core D-glucose signaling pathways, designed for researchers, scientists, and drug development professionals. We will delve into the intricate molecular mechanisms of key glucose-sensing pathways, including insulin signaling, the AMP-activated protein kinase (AMPK) cascade, the ChREBP/MondoA transcriptional axis, and the O-GlcNAcylation post-translational modification. This guide moves beyond a descriptive overview, offering field-proven insights into the causality behind experimental choices and providing detailed, step-by-step methodologies for key assays. Through a synthesis of technical accuracy and practical application, this document aims to equip the reader with the foundational knowledge and experimental tools necessary to investigate and therapeutically target the complex world of D-glucose signaling.

Introduction: D-Glucose as a Primary Signaling Cue

The concentration of D-glucose in the cellular environment is a dynamic variable that provides a real-time readout of the organism's metabolic state. Eukaryotic cells have evolved sophisticated and interconnected signaling networks to translate this chemical information into appropriate physiological responses, ranging from the regulation of metabolic flux and gene expression to the control of cell growth and survival. Understanding these pathways is not only crucial for fundamental biological research but also holds immense potential for the development of novel therapeutic strategies. This guide will dissect the core components of these signaling networks, providing a granular view of their operation and the experimental approaches used to elucidate their function.

The Insulin Signaling Pathway: Orchestrating Glucose Uptake and Metabolism

The insulin signaling pathway is a cornerstone of glucose homeostasis, primarily responsible for promoting glucose uptake from the bloodstream into peripheral tissues like skeletal muscle and adipose tissue.[1] Dysregulation of this pathway leads to insulin resistance, a key factor in the pathogenesis of type 2 diabetes.

Core Mechanism of Insulin Signaling

The binding of insulin to the extracellular α-subunits of the insulin receptor (IR), a receptor tyrosine kinase, triggers a conformational change that activates the tyrosine kinase activity of the intracellular β-subunits.[2] This leads to autophosphorylation of the receptor on multiple tyrosine residues, creating docking sites for various substrate adaptors, most notably the Insulin Receptor Substrate (IRS) proteins.[2][3]

Tyrosine-phosphorylated IRS proteins serve as scaffolds to recruit and activate downstream signaling molecules containing Src homology 2 (SH2) domains. A critical effector is Phosphoinositide 3-kinase (PI3K), which, upon binding to IRS, phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting and activating downstream kinases such as Akt (also known as Protein Kinase B) and protein kinase C ζ (PKCζ).[4]

Activated Akt is a central node in the insulin signaling network, phosphorylating a plethora of substrates to mediate the diverse effects of insulin.[4] A key downstream event is the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane in muscle and adipose cells, thereby facilitating glucose uptake.[2][4]

Experimental Protocols

This protocol is a cornerstone for assessing the activation state of the insulin signaling pathway. The key is to preserve the labile phosphate groups on proteins.

Protocol Steps:

-

Cell Culture and Treatment: Culture cells (e.g., L6 myotubes, 3T3-L1 adipocytes) to 80-90% confluency. Serum-starve the cells overnight to reduce basal signaling. Stimulate with insulin (e.g., 100 nM) for a time course (e.g., 0, 5, 15, 30 minutes).

-

Cell Lysis: Immediately after treatment, place plates on ice and wash twice with ice-cold phosphate-buffered saline (PBS). Lyse cells in a buffer containing phosphatase and protease inhibitors. Common components include Tris-HCl, NaCl, EDTA, Triton X-100, sodium pyrophosphate, β-glycerophosphate, sodium orthovanadate, and a protease inhibitor cocktail.[5]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading.

-

SDS-PAGE and Western Blotting:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background. [5]

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473) overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify band intensities using densitometry software. It is crucial to also probe a parallel blot (or strip and re-probe the same blot) with an antibody against total Akt to normalize the phospho-signal to the total amount of protein.

This method provides a quantitative measure of GLUT4 at the cell surface.[6][7]

Protocol Steps:

-

Cell Preparation: Use cells engineered to express GLUT4 with an exofacial epitope tag (e.g., myc or HA) or use an antibody that recognizes an extracellular loop of endogenous GLUT4.[4][7]

-

Cell Treatment: Seed cells in a multi-well plate. Serum-starve and then stimulate with insulin as described above.

-

Antibody Staining (Non-permeabilizing conditions):

-

After insulin stimulation, place the plate on ice to stop vesicle trafficking.

-

Wash cells with cold PBS.

-

Incubate the live, non-permeabilized cells with a primary antibody against the exofacial tag or the extracellular loop of GLUT4 for 1 hour at 4°C.

-

Wash away unbound primary antibody with cold PBS.

-

Incubate with a fluorescently-labeled secondary antibody for 1 hour at 4°C in the dark.

-

-

Cell Detachment and Fixation: Gently detach cells using a non-enzymatic cell dissociation solution. Fix the cells with paraformaldehyde.

-

Flow Cytometry Analysis: Analyze the fluorescence intensity of individual cells using a flow cytometer. The increase in mean fluorescence intensity in insulin-stimulated cells compared to basal cells reflects the amount of GLUT4 translocated to the plasma membrane.

AMP-Activated Protein Kinase (AMPK): The Cellular Energy Sensor

AMPK is a crucial energy sensor that is activated in response to a decrease in the cellular ATP:AMP ratio, such as during glucose deprivation or exercise.[8] Once activated, AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP (e.g., glucose uptake and fatty acid oxidation) and inhibiting anabolic pathways that consume ATP (e.g., protein and lipid synthesis).[9]

Core Mechanism of AMPK Activation and Signaling

AMPK is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[9] The γ subunit contains binding sites for AMP, ADP, and ATP. When the cellular AMP or ADP levels rise relative to ATP, their binding to the γ subunit induces a conformational change that allosterically activates the kinase and makes the α subunit a better substrate for upstream kinases.[5] The primary upstream kinase is LKB1, a tumor suppressor.[8]

Activated AMPK phosphorylates a wide array of downstream targets. In the context of glucose metabolism, AMPK promotes glucose uptake in skeletal muscle by stimulating the translocation of GLUT4 to the plasma membrane, a mechanism that is distinct from the insulin-stimulated pathway.[10][11] In the liver, AMPK activation inhibits gluconeogenesis by phosphorylating and inactivating transcriptional coactivators like CRTC2.[5]

Experimental Protocol: Western Blotting for Phosphorylated AMPK

Similar to Akt, the activity of AMPK is assessed by measuring its phosphorylation state, specifically on threonine 172 of the α subunit.

Protocol Steps:

-

Cell Culture and Treatment: Culture cells and treat with an AMPK activator such as AICAR (an AMP analog) or metformin, or subject them to glucose deprivation.[11]

-

Cell Lysis and Protein Quantification: Follow the same procedures as for the phospho-Akt Western blot, ensuring the use of phosphatase inhibitors.

-

SDS-PAGE and Western Blotting:

-

Perform SDS-PAGE and membrane transfer as previously described.

-

Block with 5% BSA in TBST.

-

Incubate with a primary antibody specific for phosphorylated AMPKα (Thr172).

-

Follow with an HRP-conjugated secondary antibody and ECL detection.

-

-

Data Analysis: Normalize the phospho-AMPK signal to the total AMPKα signal from a parallel or re-probed blot.

ChREBP and MondoA: Transcriptional Regulation by Glucose Metabolites

Carbohydrate-responsive element-binding protein (ChREBP) and its paralog MondoA are basic helix-loop-helix/leucine zipper transcription factors that play a central role in sensing intracellular glucose levels and regulating the expression of genes involved in glucose and lipid metabolism.[12]

Core Mechanism of ChREBP/MondoA Activation

ChREBP and MondoA form heterodimers with Mlx (Max-like protein X) to become transcriptionally active.[13] Their activity is regulated by their subcellular localization and post-translational modifications. In low glucose conditions, ChREBP and MondoA are phosphorylated by kinases such as PKA and AMPK, which promotes their retention in the cytoplasm.[14]

When glucose levels rise, the increased flux through glycolysis and the pentose phosphate pathway leads to the accumulation of key glucose metabolites, such as glucose-6-phosphate (G6P) and xylulose-5-phosphate (Xu5P).[12] These metabolites act as allosteric activators, promoting the dephosphorylation and nuclear translocation of ChREBP/MondoA.[15] In the nucleus, the ChREBP:Mlx or MondoA:Mlx heterodimer binds to carbohydrate response elements (ChoREs) in the promoters of target genes to activate their transcription.[13] These target genes encode enzymes involved in glycolysis, the pentose phosphate pathway, and de novo lipogenesis.[12]

Experimental Protocols

This assay provides a quantitative measure of the transcriptional activity of ChREBP/MondoA.[9][16]

Protocol Steps:

-

Plasmid Constructs:

-

Reporter Plasmid: A plasmid containing a luciferase gene (e.g., Firefly luciferase) downstream of a minimal promoter and multiple copies of the ChoRE sequence.[3]

-

Control Plasmid: A plasmid expressing a different luciferase (e.g., Renilla luciferase) under the control of a constitutive promoter (e.g., CMV or SV40) to normalize for transfection efficiency.[3]

-

(Optional) Expression Plasmid: Plasmids to overexpress ChREBP, MondoA, or Mlx, or dominant-negative versions to confirm their role.

-

-

Cell Transfection: Co-transfect the reporter and control plasmids into a suitable cell line (e.g., HepG2, 832/13 insulinoma cells).[2][3]

-

Cell Treatment: After transfection, culture the cells in low glucose medium, then switch to high glucose medium for a specified period (e.g., 12-24 hours).

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure Firefly luciferase activity using a luminometer after adding the appropriate substrate.

-

Quench the Firefly luciferase reaction and simultaneously initiate the Renilla luciferase reaction by adding a second reagent.

-

Measure Renilla luciferase activity.

-

-

Data Analysis: Calculate the ratio of Firefly to Renilla luciferase activity for each condition. The fold increase in this ratio in high glucose compared to low glucose reflects the glucose-dependent activation of ChREBP/MondoA.

ChIP-qPCR is used to determine if ChREBP/MondoA directly binds to the promoter of a putative target gene in vivo.[17][18]

Protocol Steps:

-

Cell Treatment and Cross-linking: Treat cells with low or high glucose. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for ChREBP or MondoA, or a control IgG.

-

Precipitate the antibody-protein-DNA complexes using protein A/G-conjugated magnetic beads.

-

-

Washing and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating. Treat with RNase and proteinase K, then purify the DNA.

-

Quantitative PCR (qPCR): Perform qPCR on the purified DNA using primers that flank the putative ChoRE in the promoter of the target gene.

-

Data Analysis: Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA. A significant enrichment with the ChREBP/MondoA antibody compared to the IgG control indicates direct binding.

O-GlcNAcylation: A Nutrient-Sensing Post-Translational Modification

O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[19] This modification is catalyzed by O-GlcNAc transferase (OGT) and removed by O-GlcNAcase (OGA).

O-GlcNAcylation as a Glucose Sensor

The substrate for OGT is UDP-GlcNAc, the end product of the hexosamine biosynthetic pathway (HBP), which integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[19] Thus, the level of O-GlcNAcylation on proteins serves as a sensor of the overall nutrient status of the cell.

O-GlcNAcylation can compete with phosphorylation for the same or adjacent serine/threonine residues, creating a dynamic interplay between these two crucial modifications. In the context of glucose signaling, many proteins involved in the insulin and AMPK pathways are O-GlcNAcylated, which can modulate their activity and downstream signaling. For example, increased O-GlcNAcylation of Akt and IRS-1 can impair insulin signaling, contributing to insulin resistance.[20]

Experimental Protocol: Detection of O-GlcNAcylation by Chemoenzymatic Labeling and Western Blotting

This method provides a sensitive and specific way to detect O-GlcNAcylated proteins.[1]

Protocol Steps:

-

Protein Extraction: Lyse cells in a buffer containing OGA inhibitors (e.g., PUGNAc or Thiamet-G) to preserve the O-GlcNAc modification.

-

Chemoenzymatic Labeling:

-

Incubate the protein lysate with a mutant galactosyltransferase (Y289L GalT) and a UDP-galactose analog containing an azide group (UDP-GalNAz). The mutant enzyme specifically transfers the azide-modified galactose onto O-GlcNAc residues.

-

-

Click Chemistry:

-

Perform a copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click") reaction to attach a reporter molecule with an alkyne group to the azide-labeled proteins. The reporter can be biotin for detection with streptavidin-HRP or a fluorophore for direct visualization.

-

-

SDS-PAGE and Western Blotting:

-

Separate the labeled proteins by SDS-PAGE and transfer to a membrane.

-

If biotin was used, probe the membrane with streptavidin-HRP and detect with ECL.

-

If a fluorophore was used, visualize the signal directly using an appropriate imaging system.

-

Crosstalk and Integration of D-Glucose Signaling Pathways

The signaling pathways described above do not operate in isolation but are intricately interconnected, forming a robust network that allows for a nuanced and integrated response to changes in glucose availability.

-

Insulin and AMPK Signaling: These two pathways often have opposing effects on metabolism and are mutually inhibitory. Insulin-activated Akt can phosphorylate and inhibit AMPK, while AMPK can phosphorylate and inhibit components of the mTORC1 pathway, which is downstream of Akt. However, under certain conditions, AMPK activation can enhance insulin sensitivity.[16][21]

-

AMPK and ChREBP/MondoA: AMPK can phosphorylate and inhibit ChREBP and MondoA, thereby suppressing lipogenesis when cellular energy is low.[14] This provides a mechanism to prioritize ATP production over energy storage.

-

O-GlcNAcylation and Other Pathways: As a nutrient sensor, O-GlcNAcylation can modulate the activity of key proteins in both the insulin and AMPK pathways, adding another layer of regulation. For instance, O-GlcNAcylation of AMPK can affect its activity, and as mentioned, O-GlcNAcylation of insulin signaling components can lead to insulin resistance.

Experimental Approaches to Study Crosstalk

-

Co-immunoprecipitation (Co-IP): This technique can be used to determine if proteins from different pathways physically interact.[7][22] An antibody against one protein is used to pull it down from a cell lysate, and the precipitate is then blotted for the presence of the interacting protein.

-

Pharmacological Inhibition/Activation: Using specific inhibitors or activators for key kinases in each pathway (e.g., PI3K inhibitors for the insulin pathway, metformin for AMPK) and observing the effects on the other pathways through Western blotting or reporter assays.

-

Genetic Manipulation (siRNA/CRISPR): Knocking down or knocking out key components of one pathway and assessing the impact on the signaling dynamics of another.